1-butyl-6-fluoro-3-(phenylsulfonyl)-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one
CAS No.: 892759-84-1
Cat. No.: VC5400822
Molecular Formula: C26H32FN3O3S
Molecular Weight: 485.62
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 892759-84-1 |
|---|---|
| Molecular Formula | C26H32FN3O3S |
| Molecular Weight | 485.62 |
| IUPAC Name | 3-(benzenesulfonyl)-1-butyl-6-fluoro-7-(4-propylpiperazin-1-yl)quinolin-4-one |
| Standard InChI | InChI=1S/C26H32FN3O3S/c1-3-5-12-30-19-25(34(32,33)20-9-7-6-8-10-20)26(31)21-17-22(27)24(18-23(21)30)29-15-13-28(11-4-2)14-16-29/h6-10,17-19H,3-5,11-16H2,1-2H3 |
| Standard InChI Key | OAZGKHDVXZLRDL-UHFFFAOYSA-N |
| SMILES | CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)CCC)F)S(=O)(=O)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the formula C₂₆H₃₂FN₃O₃S, featuring:
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A quinoline backbone substituted at positions 1, 3, 6, and 7.
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1-Butyl group: Enhances lipophilicity, potentially improving membrane permeability .
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6-Fluoro substituent: Common in fluoroquinolones, known to enhance DNA gyrase/topoisomerase inhibition .
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3-Phenylsulfonyl group: May contribute to target binding via sulfonamide-protein interactions .
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7-(4-Propylpiperazin-1-yl): Piperazine moieties are prevalent in antimicrobial and antipsychotic agents, suggesting dual utility .
Table 1: Key Structural Descriptors
| Property | Value/Description |
|---|---|
| Molecular Weight | 485.6 g/mol |
| SMILES | CCCCN1CCN(c2cc3c(cc2F)c(=O)c(S(=O)(=O)c2ccccc2)cn3CC)CC1 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 6 (3 carbonyl, 2 sulfonyl, 1 piperazine N) |
| Rotatable Bonds | 8 |
Stereochemistry and Conformation
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The absence of chiral centers in the SMILES string indicates a planar, achiral structure .
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The phenylsulfonyl group adopts a rigid conformation due to resonance stabilization, while the propylpiperazine side chain offers rotational flexibility.
Synthesis and Manufacturing
Proposed Synthetic Routes
While explicit protocols for this compound are unavailable, analogous quinolines suggest a multi-step approach:
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Quinoline Core Formation:
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Functionalization:
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N-Alkylation: Introduction of the butyl group at position 1 via alkyl halides .
Table 2: Critical Reaction Conditions
Purification and Characterization
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Chromatography: Silica gel column chromatography with ethyl acetate/hexane gradients .
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Spectroscopy:
Physicochemical Properties
Solubility and Lipophilicity
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LogP (Predicted): ~3.2 (moderate lipophilicity due to butyl/propyl chains) .
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Aqueous Solubility: <0.1 mg/mL (typical for sulfonamide-containing quinolines) .
Stability Profile
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Photostability: Susceptible to degradation under UV light (common for sulfonyl groups).
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Thermal Stability: Decomposes above 200°C (DSC data inferred from analogs) .
Table 3: Stability Under Stress Conditions
| Condition | Observation |
|---|---|
| Acidic (0.1 M HCl) | Stable for 24h (quinoline resistance) |
| Basic (0.1 M NaOH) | Hydrolysis of sulfonamide after 8h |
| Oxidative (3% H₂O₂) | No degradation |
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